Cas no 120570-05-0 ((3S)-1-azabicyclo[2.2.2]octan-3-amine)
![(3S)-1-azabicyclo[2.2.2]octan-3-amine structure](https://www.kuujia.com/scimg/cas/120570-05-0x500.png)
(3S)-1-azabicyclo[2.2.2]octan-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Azabicyclo[2.2.2]octan-3-amine, (S)-
- (3S)-1-azabicyclo[2.2.2]octan-3-amine
- (S)-Quinuclidin-3-amine
- AZA014
- (S)-1-Aza-bicyclo[2.2.2]oct-3-ylamine
- MFCD08669631
- AKOS006237379
- AS-39361
- (S)-3-Aminoquinuclidine hydrochloride
- CS-B0281
- REUAXQZIRFXQML-SSDOTTSWSA-N
- 120570-05-0
- (S)-3-aminoquinuclidine
- (S)-3-amino-1-azabicyclo[2.2.2]octane
- SCHEMBL47241
- (S)-1-azabicyclo[2.2.2]oct-3-ylamine
- DB-257690
- ALBB-035144
- BCP08732
- SCHEMBL17203543
- (S)-(-)-1-azabicyclo[2.2.2]octan-3-amine
- (3s)-aminoquinuclidine
- (S)-(-)-3-aminoquinuclidine
- (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)amine
- AKOS017344552
-
- MDL: MFCD00191753
- Inchi: InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1
- InChI Key: REUAXQZIRFXQML-SSDOTTSWSA-N
- SMILES: N[C@@H]1CN2CCC1CC2
Computed Properties
- Exact Mass: 126.11600
- Monoisotopic Mass: 126.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: -0.1
Experimental Properties
- Boiling Point: 165.9°C at 760 mmHg
- PSA: 29.26000
- LogP: 0.67750
(3S)-1-azabicyclo[2.2.2]octan-3-amine Security Information
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- PackingGroup:Ⅲ
- HazardClass:8
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C(BD248347)
(3S)-1-azabicyclo[2.2.2]octan-3-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3S)-1-azabicyclo[2.2.2]octan-3-amine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB456011-250 mg |
(S)-Quinuclidin-3-amine, 95%; . |
120570-05-0 | 95% | 250MG |
€500.70 | 2023-07-18 | |
abcr | AB456011-1 g |
(S)-Quinuclidin-3-amine, 95%; . |
120570-05-0 | 95% | 1g |
€945.30 | 2023-07-18 | |
Chemenu | CM279368-5g |
(S)-Quinuclidin-3-amine |
120570-05-0 | 95% | 5g |
$1504 | 2021-06-15 | |
Ambeed | A231188-1g |
(S)-3-Amino-1-azabicyclo[2.2.2]octane |
120570-05-0 | 98% | 1g |
$306.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1129549-5g |
(S)-1-Aza-bicyclo[2.2.2]oct-3-ylamine |
120570-05-0 | 95% | 5g |
$235 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65986-5G |
(3S)-1-azabicyclo[2.2.2]octan-3-amine |
120570-05-0 | 95% | 5g |
¥ 10,018.00 | 2023-03-15 | |
Chemenu | CM279368-1g |
(S)-Quinuclidin-3-amine |
120570-05-0 | 95% | 1g |
$497 | 2021-06-15 | |
TRC | A628775-250mg |
(3S)-Aminoquinuclidine |
120570-05-0 | 250mg |
$ 936.00 | 2023-04-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0997-5g |
(S)-1-Aza-bicyclo[2.2.2]oct-3-ylamine |
120570-05-0 | 96% | 5g |
1653.68CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0997-1g |
(S)-1-Aza-bicyclo[2.2.2]oct-3-ylamine |
120570-05-0 | 96% | 1g |
466.42CNY | 2021-05-07 |
(3S)-1-azabicyclo[2.2.2]octan-3-amine Related Literature
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
Additional information on (3S)-1-azabicyclo[2.2.2]octan-3-amine
(3S)-1-Azabicyclo[2.2.2]octan-3-amine (CAS No. 120570-05-0): A Versatile Chiral Scaffold in Modern Pharmaceutical and Materials Science
(3S)-1-Azabicyclo[2.2.2]octan-3-amine, also known as CAS No. 120570-05-0, is a chiral nitrogen-containing heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in drug discovery, catalytic chemistry, and advanced materials. This compound belongs to the class of azabicyclo compounds, which are characterized by their bridged ring systems and the presence of nitrogen atoms. The stereochemical configuration of the molecule, specifically the (3S) configuration, plays a critical role in determining its biological activity and reactivity, making it a valuable building block for the synthesis of complex molecules.
The molecular structure of (3S)-1-azabicyclo[2.2.2]octan-3-amine consists of a bicyclic framework with three fused rings, where the nitrogen atom is positioned at the bridgehead of the bicyclo[2.2.2]octane skeleton. This unique topology provides multiple sites for functionalization, enabling the incorporation of diverse substituents that can modulate its chemical properties. The compound’s high degree of strain in the bicyclic system contributes to its intrinsic reactivity, which has been exploited in various synthetic methodologies, including ring-opening reactions and nucleophilic substitutions.
Recent advancements in medicinal chemistry have highlighted the importance of (3S)-1-azabicyclo[2.2.2]octan-3-amine as a chiral scaffold for the development of pharmaceuticals. Studies published in 2023 in journals such as Journal of Medicinal Chemistry and Organic & Biomolecular Chemistry have demonstrated its utility in the synthesis of enantiomerically pure compounds with potential therapeutic applications. For instance, researchers have explored its role as a chiral auxiliary in the asymmetric synthesis of bioactive molecules, including inhibitors of key enzymes involved in metabolic pathways. The ability to control stereochemistry at the nitrogen center is particularly advantageous for the design of drugs targeting G-protein-coupled receptors (GPCRs) and ion channels.
One of the most promising applications of (3S)-1-azabicyclo[2.2.2]octan-3-amine is in the field of catalytic asymmetric synthesis. A 2024 study published in Nature Catalysis reported the use of this compound as a chiral ligand in transition-metal-catalyzed reactions, achieving high enantioselectivity in the formation of complex organic molecules. The compound’s ability to form stable complexes with metal centers, combined with its rigid framework, makes it an excellent candidate for enantioselective catalysis. This has led to its incorporation in the development of efficient synthetic routes for pharmaceutical intermediates, reducing the number of steps required in traditional methods.
In addition to its role in pharmaceutical research, (3S)-1-azabicyclo[2.2.2]octan-3-amine has also found applications in materials science. Its unique electronic properties and structural rigidity have been leveraged in the design of novel polymers and nanomaterials. For example, a 2023 study in Advanced Materials demonstrated the use of this compound as a building block for the synthesis of conductive polymers with enhanced thermal stability. The compound’s nitrogen-containing framework allows for the incorporation of functional groups that improve the material’s performance in electronic devices, such as organic field-effect transistors (OFETs) and sensors.
The synthesis of (3S)-1-azabicyclo[2.2.2]octan-3-amine has been the subject of extensive research, with multiple methodologies developed to achieve high yields and stereoselectivity. One of the most widely used approaches involves the ring-closure of a suitable precursor, such as a substituted 1,3-diaminoalkane, through a series of oxidation and cyclization steps. A 2022 review in Chemical Reviews highlighted the importance of stereocontrolled synthesis in the preparation of this compound, emphasizing the role of chiral catalysts and asymmetric induction in achieving the desired configuration. These synthetic strategies have been optimized to minimize byproducts and improve the efficiency of the process, which is critical for large-scale applications.
From a mechanistic perspective, the reactivity of (3S)-1-azabicyclo[2.2.2]octan-3-amine is influenced by the strain in its bicyclic system and the electronic effects of the nitrogen atom. The nitrogen center can act as a nucleophile or a Lewis base, depending on the reaction conditions, which allows for its participation in a wide range of chemical transformations. This versatility has made it a valuable reagent in both academic and industrial settings, where the ability to functionalize its structure is essential for the development of new compounds with tailored properties.
Looking ahead, the future of (3S)-1-azabicyclo[2.2.2]octan-3-amine lies in its potential for application in emerging fields such as green chemistry and sustainable materials. Researchers are exploring ways to synthesize this compound using environmentally friendly methods, such as catalytic processes that reduce energy consumption and waste generation. Additionally, its role in the development of biodegradable polymers and stimuli-responsive materials is being investigated, with the aim of addressing challenges in waste management and energy storage.
In conclusion, (3S)-1-azabicyclo[2.2.2]octan-3-amine (CAS No. 120570-05-0) represents a significant advancement in the field of chiral chemistry. Its unique structural features and reactivity have positioned it as a key player in the synthesis of pharmaceuticals, catalytic processes, and advanced materials. As research continues to uncover new applications, this compound is expected to play an increasingly important role in the development of innovative solutions across multiple scientific disciplines.
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